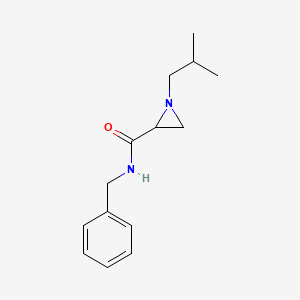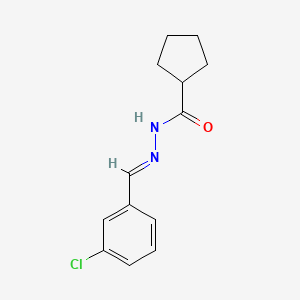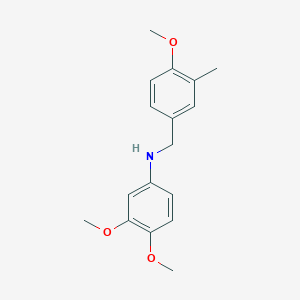
N-benzyl-1-isobutyl-2-aziridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-isobutyl-2-aziridinecarboxamide, also known as BIA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BIA belongs to the class of aziridine-containing compounds, which have been shown to possess various biological activities such as anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-benzyl-1-isobutyl-2-aziridinecarboxamide involves the formation of a covalent bond with the nucleophilic groups present in the target molecules. N-benzyl-1-isobutyl-2-aziridinecarboxamide contains an aziridine ring, which is highly reactive and can undergo nucleophilic addition reactions with various biomolecules such as proteins, DNA, and RNA. The covalent modification of these biomolecules by N-benzyl-1-isobutyl-2-aziridinecarboxamide leads to the inhibition of their function, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-benzyl-1-isobutyl-2-aziridinecarboxamide has been shown to induce various biochemical and physiological effects in cells. One of the major effects of N-benzyl-1-isobutyl-2-aziridinecarboxamide is the induction of apoptosis, which is a programmed cell death process. N-benzyl-1-isobutyl-2-aziridinecarboxamide has been shown to activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. In addition, N-benzyl-1-isobutyl-2-aziridinecarboxamide has also been shown to induce cell cycle arrest at the G2/M phase, which prevents the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-benzyl-1-isobutyl-2-aziridinecarboxamide is its potent cytotoxicity against cancer cells. N-benzyl-1-isobutyl-2-aziridinecarboxamide has been shown to exhibit activity against various cancer cell lines at nanomolar concentrations, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of N-benzyl-1-isobutyl-2-aziridinecarboxamide is its potential toxicity towards normal cells. N-benzyl-1-isobutyl-2-aziridinecarboxamide has been shown to exhibit some degree of cytotoxicity towards normal cells, which may limit its clinical application.
Orientations Futures
There are several future directions for the research on N-benzyl-1-isobutyl-2-aziridinecarboxamide. One of the major areas of research is the development of N-benzyl-1-isobutyl-2-aziridinecarboxamide derivatives with improved potency and selectivity towards cancer cells. Furthermore, the combination of N-benzyl-1-isobutyl-2-aziridinecarboxamide with other anticancer agents may enhance its activity and reduce its toxicity towards normal cells. In addition, the investigation of the mechanism of action of N-benzyl-1-isobutyl-2-aziridinecarboxamide may lead to the identification of new targets for cancer therapy. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of N-benzyl-1-isobutyl-2-aziridinecarboxamide in animal models will provide valuable information for its clinical development.
Méthodes De Synthèse
N-benzyl-1-isobutyl-2-aziridinecarboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of isobutyronitrile with benzylamine to obtain N-benzylisobutyramide, which is then treated with phosgene to form N-benzyl-1-isobutyl-2-aziridinecarboxamide. The overall yield of the synthesis is around 50%, and the purity of the final product can be achieved through recrystallization.
Applications De Recherche Scientifique
N-benzyl-1-isobutyl-2-aziridinecarboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. N-benzyl-1-isobutyl-2-aziridinecarboxamide has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. The mechanism of action of N-benzyl-1-isobutyl-2-aziridinecarboxamide involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
In addition to its anticancer activity, N-benzyl-1-isobutyl-2-aziridinecarboxamide has also been investigated for its antiviral and antimicrobial properties. N-benzyl-1-isobutyl-2-aziridinecarboxamide has been shown to inhibit the replication of HIV-1 and herpes simplex virus type 1 (HSV-1). Furthermore, N-benzyl-1-isobutyl-2-aziridinecarboxamide has exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Propriétés
IUPAC Name |
N-benzyl-1-(2-methylpropyl)aziridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)9-16-10-13(16)14(17)15-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFUDKQKYLXYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4976548.png)

![1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione}](/img/structure/B4976565.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4976574.png)

![methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4976588.png)

![5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976604.png)
![3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine](/img/structure/B4976612.png)
![3-(4-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4976615.png)
amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4976623.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B4976644.png)
![7-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4976648.png)
